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Tetrakis(diethylamino)hafnium - 19824-55-6

Tetrakis(diethylamino)hafnium

Catalog Number: EVT-309954
CAS Number: 19824-55-6
Molecular Formula: C16H40HfN4
Molecular Weight: 467.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrakis(diethylamino)hafnium is a hafnium-based organometallic compound widely used as a precursor in various thin-film deposition techniques, particularly Atomic Layer Deposition (ALD) [, , , , , , , , , , , , , , , , , ]. This compound plays a crucial role in developing advanced semiconductor devices, high-k dielectrics, and other nanomaterials due to its ability to form high-quality, conformal, and ultrathin hafnium oxide (HfO2) films [, , , , , , , , , , , , , , , , , ].

Tris(diethylamino)aluminium (TDEAA)

    Compound Description: Tris(diethylamino)aluminium (TDEAA) is an organometallic compound used as a precursor in atomic layer deposition (ALD) for the formation of aluminum oxide (Al2O3) thin films [, ].

    Relevance: TDEAA is structurally similar to Tetrakis(diethylamino)hafnium, sharing the diethylamino ligands. Both compounds are utilized as precursors in ALD processes, highlighting their shared applicability in thin-film deposition. While Tetrakis(diethylamino)hafnium is used for hafnium oxide (HfO2) films, TDEAA is employed for aluminum oxide (Al2O3) films, indicating a difference in their elemental composition and resulting film properties [, ].

Tetrakis(diethylamino)titanium (TDEAT)

    Compound Description: Tetrakis(diethylamino)titanium (TDEAT) is an organometallic compound employed as a precursor in atomic layer deposition (ALD) for the deposition of titanium oxide (TiO2) thin films [, , , ].

    Relevance: Tetrakis(diethylamino)titanium shares a nearly identical structure with Tetrakis(diethylamino)hafnium, with the only difference being the central metal atom (titanium instead of hafnium). This structural similarity makes it suitable for creating mixed-metal oxide films like HfxTi1-xO2 through ALD [, , , ].

Tris(ethylcyclopentadienyl)yttrium

    Compound Description: Tris(ethylcyclopentadienyl)yttrium is an organometallic precursor used in atomic layer deposition (ALD) for depositing yttrium oxide (Y2O3) thin films [, ].

    Relevance: While structurally different from Tetrakis(diethylamino)hafnium, Tris(ethylcyclopentadienyl)yttrium serves a comparable role as an ALD precursor, highlighting its use in depositing metal oxide films. The research shows that the ALD temperature windows for these two precursors overlap, allowing for the creation of composite Y2O3-doped HfO2 films by combining these precursors in the ALD process [, ].

Hafnium Chloride (HfCl4)

    Compound Description: Hafnium chloride (HfCl4) is a traditional halide precursor commonly used in the atomic layer deposition (ALD) of hafnium oxide (HfO2) thin films [, ].

Silicon tetrachloride (SiCl4)

    Compound Description: Silicon tetrachloride (SiCl4) is a widely used halide precursor in atomic layer deposition (ALD) processes, primarily for depositing silicon nitride (Si3N4) thin films [].

    Relevance: Although structurally different from Tetrakis(diethylamino)hafnium, Silicon tetrachloride plays a complementary role in ALD by enabling the deposition of silicon nitride films, which can be integrated with HfO2 layers in device fabrication. The differing chemical compositions and deposition properties of these precursors highlight the diverse range of materials accessible through ALD techniques [].

Bis(diethylamino)silane

    Compound Description: Bis(diethylamino)silane is a liquid-phase silicon precursor employed in the atomic layer deposition (ALD) of hafnium silicate (HfSiOx) films at low temperatures [].

    Relevance: Bis(diethylamino)silane's relevance to Tetrakis(diethylamino)hafnium stems from their combined use in ALD to create hafnium silicate films. The overlapping ALD temperature windows of Bis(diethylamino)silane with ozone and Tetrakis(diethylamino)hafnium with ozone allow for the controlled deposition of HfSiOx films with varying compositions, achieved by adjusting the ALD pulse sequencing of these precursors [].

Tetrakis(pyrrolidinyl) silicon (TPS)

    Compound Description: Tetrakis(pyrrolidinyl) silicon (TPS) is a silicon precursor used in conjunction with Tetrakis(diethylamino)hafnium (TDEAH) for depositing hafnium oxide and hafnium silicate films [].

    Relevance: The use of TPS with TDEAH allows for the controlled incorporation of silicon into hafnium oxide films, resulting in hafnium silicate films with varying silicon content. This control is achieved by adjusting the relative concentrations of TPS and TDEAH in the process gas during deposition. Higher TPS concentrations lead to increased silicon incorporation and influence the film's crystallinity [].

Trisilylamine (TSA)

    Compound Description: Trisilylamine (TSA) is a highly volatile and carbon-free silicon precursor used for depositing hafnium silicon oxynitride (HfSiON) films through low-pressure chemical vapor deposition (LPCVD) [].

    Relevance: TSA's relevance to Tetrakis(diethylamino)hafnium (TDEAH) lies in their combined use for depositing HfSiON films. TSA provides a carbon-free source of silicon, enabling the direct deposition of HfSiON films without needing post-treatment processes for nitrogen incorporation. The combination of TSA and TDEAH allows for a wide range of tunable film compositions and high growth rates [].

Source and Classification
  • CAS Number: 19962-12-0
  • EC Number: 626-554-9
  • Molecular Structure: Characterized by four diethylamido ligands coordinated to a central hafnium atom.
  • Appearance: Yellow liquid, with a boiling point of approximately 130 °C .
Synthesis Analysis

Tetrakis(diethylamido)hafnium(IV) can be synthesized through several methods, commonly involving the reaction of hafnium tetrachloride with diethylamine. The synthesis typically follows these steps:

  1. Reagents: Hafnium tetrachloride (HfCl4\text{HfCl}_4) and diethylamine (N CH2CH3)2\text{N CH}_2\text{CH}_3)_2).
  2. Reaction Conditions: The reaction is often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, which can lead to hydrolysis.
  3. Procedure:
    • Hafnium tetrachloride is dissolved in a suitable solvent.
    • Diethylamine is added dropwise to the solution while stirring.
    • The mixture is heated to facilitate the reaction, leading to the formation of tetrakis(diethylamido)hafnium(IV) along with by-products such as hydrochloric acid.
  4. Purification: The product is purified through distillation or recrystallization methods to remove unreacted starting materials and by-products .
Molecular Structure Analysis

The molecular structure of tetrakis(diethylamido)hafnium(IV) features a central hafnium atom surrounded by four diethylamido ligands. Each ligand coordinates through the nitrogen atom, forming a tetrahedral geometry around the hafnium center. Key structural characteristics include:

  • Coordination Number: 4 (due to four diethylamido ligands).
  • Bond Angles: Approximately 109.5°, typical for tetrahedral complexes.
  • Molecular Geometry: Tetrahedral arrangement contributes to the stability and reactivity of the compound in thin film deposition processes .
Chemical Reactions Analysis

Tetrakis(diethylamido)hafnium(IV) primarily participates in chemical reactions relevant to thin film deposition processes such as metal-organic chemical vapor deposition (MOCVD). Key reactions include:

  1. Thermal Decomposition: Upon heating, tetrakis(diethylamido)hafnium(IV) decomposes to form hafnium oxide (HfO2\text{HfO}_2) and volatile by-products:
    Hf N CH 2CH 3 2 4HfO2+gases\text{Hf N CH 2CH 3 2 4}\rightarrow \text{HfO}_2+\text{gases}
  2. Reactivity with Water: The compound reacts with moisture, which can lead to hydrolysis, forming hafnium oxide and diethylamine:
    Hf N CH 2CH 3 2 4+H2OHfO2+4N CH 2CH 3 2\text{Hf N CH 2CH 3 2 4}+\text{H}_2\text{O}\rightarrow \text{HfO}_2+4\text{N CH 2CH 3 2}

These reactions are critical in applications requiring precise control over film composition and thickness during deposition processes .

Mechanism of Action

The mechanism of action for tetrakis(diethylamido)hafnium(IV) in film deposition involves its thermal decomposition during MOCVD. The steps are as follows:

  1. Precursor Vaporization: The compound is vaporized under controlled conditions.
  2. Surface Reaction: The vapor interacts with a substrate surface at elevated temperatures, leading to adsorption.
  3. Decomposition and Film Formation: Upon further heating, the precursor decomposes, depositing hafnium oxide on the substrate while releasing gaseous products.

This mechanism allows for uniform film growth essential for semiconductor applications .

Physical and Chemical Properties Analysis

Tetrakis(diethylamido)hafnium(IV) exhibits several notable physical and chemical properties:

  • Appearance: Yellow liquid.
  • Boiling Point: Approximately 130 °C.
  • Purity: Typically greater than 99%.
  • Metal Purity: 99.9% hafnium content (excluding zirconium).
  • Flash Point: 10 °C, indicating flammability under certain conditions.
  • Solubility: Soluble in organic solvents but reacts with water.

These properties make it suitable for use in high-temperature processes like MOCVD for thin film production .

Applications

Tetrakis(diethylamido)hafnium(IV) has significant applications in various fields:

  1. Semiconductor Manufacturing: Used as a precursor for depositing hafnium oxide thin films, which are crucial for high-k dielectric materials in transistors.
  2. Optoelectronics: Employed in the fabrication of optical coatings due to its ability to form high-quality hafnium oxide films.
  3. Research and Development: Utilized in studies exploring new materials for electronic devices and nanotechnology applications.

The versatility of this compound highlights its importance in advancing technology within electronics and materials science .

Properties

CAS Number

19824-55-6

Product Name

Tetrakis(diethylamido)hafnium(IV)

IUPAC Name

diethylazanide;hafnium(4+)

Molecular Formula

C16H40HfN4

Molecular Weight

467.0 g/mol

InChI

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4

InChI Key

VBCSQFQVDXIOJL-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4]

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